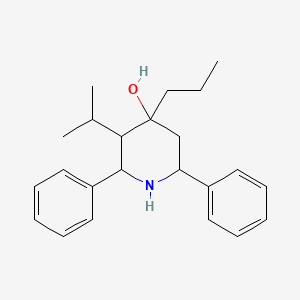![molecular formula C16H14Cl2N2O2 B12471043 2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(4-propanamidophenyl)benzamide is a chemical compound belonging to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-propanamidophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-propanamidophenylamine. The reaction is carried out in the presence of a base, such as pyridine, in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4-propanamidophenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amide group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the amide group.
Reduction: Reduced forms of the amide group, such as amines.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2,5-Dichloro-N-(4-propanamidophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-tumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Industrial Chemistry: Employed as an intermediate in the production of agrochemicals and pharmaceuticals.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-propanamidophenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(4-isopropylphenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,5-Dichloro-N-(4-propanamidophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the propanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14Cl2N2O2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-11-4-6-12(7-5-11)20-16(22)13-9-10(17)3-8-14(13)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
XMGZONDKIJGESA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)

![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)

![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)
![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)

![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)

